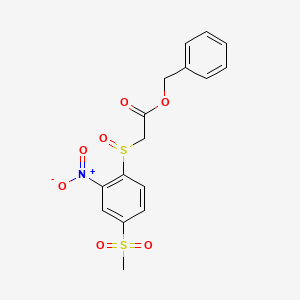
4-フルオロ-2-メトキシフェノール
概要
説明
4-Fluoro-2-methoxyphenol is a fluorinated methoxy-substituted catechol analog with the molecular formula C7H7FO2 and a molecular weight of 142.13 g/mol . It is a clear, colorless to light yellow liquid at room temperature . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
科学的研究の応用
4-Fluoro-2-methoxyphenol has a wide range of applications in scientific research:
作用機序
Target of Action
4-Fluoro-2-methoxyphenol, a fluorinated methoxy-substituted catechol analog , primarily targets the respiratory system
Mode of Action
It is known that the compound can be used in the synthesis of 4-halo-masked o-benzoquinones (mobs), fluorinated masked o-benzoquinone, and poly (4-fluoro-2-methoxyphenol) .
Result of Action
Its use in the synthesis of various compounds suggests it may have significant chemical reactivity .
生化学分析
Biochemical Properties
4-Fluoro-2-methoxyphenol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymatic activities. It has been found to inhibit NADPH oxidase activity, myeloperoxidase chlorinating activity, and phagocytosis of microorganisms by neutrophils . This compound interacts with enzymes such as NADPH oxidase and myeloperoxidase, inhibiting their activity and thereby reducing the production of reactive oxygen species. Additionally, 4-Fluoro-2-methoxyphenol has been shown to inhibit the release of tumor necrosis factor-alpha by peripheral blood mononuclear cells .
Cellular Effects
4-Fluoro-2-methoxyphenol exhibits various effects on different cell types and cellular processes. In human airway cells, it demonstrates anti-inflammatory activity by inhibiting the production of multiple inflammatory mediators, including cytokines such as CCL2, CCL5, IL-6, IL-8, and ICAM-1 . This compound also inhibits the binding of the RNA-binding protein HuR to mRNA, suggesting a post-transcriptional mechanism of action . Furthermore, 4-Fluoro-2-methoxyphenol has been shown to inhibit NADPH oxidase activity and myeloperoxidase chlorinating activity in neutrophils, reducing oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-2-methoxyphenol involves its interaction with specific enzymes and proteins. It inhibits NADPH oxidase by binding to the enzyme and preventing the transfer of electrons from NADPH to oxygen, thereby reducing the production of superoxide radicals . Additionally, 4-Fluoro-2-methoxyphenol inhibits myeloperoxidase by binding to the enzyme’s active site, preventing the formation of hypochlorous acid . This compound also inhibits the release of tumor necrosis factor-alpha by peripheral blood mononuclear cells, likely through a mechanism involving the inhibition of nuclear factor-kappa B activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-methoxyphenol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a boiling point of 195°C and a density of 1.247 g/mL at 25°C . Its long-term effects on cellular function have not been extensively studied. In vitro studies have shown that 4-Fluoro-2-methoxyphenol can inhibit the production of reactive oxygen species and inflammatory mediators over extended periods
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-methoxyphenol vary with different dosages in animal models. At low doses, it has been shown to inhibit NADPH oxidase activity and reduce oxidative stress without causing significant toxicity . At higher doses, 4-Fluoro-2-methoxyphenol may exhibit toxic effects, including potential damage to liver and kidney tissues
Metabolic Pathways
4-Fluoro-2-methoxyphenol is involved in several metabolic pathways, primarily related to its role as an inhibitor of NADPH oxidase and myeloperoxidase . It interacts with cofactors such as NADPH and hydrogen peroxide, affecting the overall metabolic flux and reducing the production of reactive oxygen species
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-methoxyphenol is likely transported and distributed through passive diffusion and interactions with specific transporters or binding proteins . Its relatively low molecular weight and hydrophobic nature suggest that it can easily cross cell membranes and accumulate in various cellular compartments
Subcellular Localization
The subcellular localization of 4-Fluoro-2-methoxyphenol is not well-characterized. Its interactions with enzymes such as NADPH oxidase and myeloperoxidase suggest that it may localize to cellular compartments where these enzymes are active, such as the cytoplasm and lysosomes . Additionally, its ability to inhibit the binding of the RNA-binding protein HuR to mRNA suggests that it may also localize to the nucleus
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-methoxy-4-nitrobenzaldehyde with fluoride, followed by Baeyer-Villiger oxidation of the benzaldehyde to the phenol. Demethylation with boron tribromide yields 4-Fluoro-2-methoxyphenol .
Industrial Production Methods: Industrial production of 4-Fluoro-2-methoxyphenol typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions: 4-Fluoro-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different hydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of nitro and halogenated derivatives.
類似化合物との比較
- 4-Methoxyphenol
- 2-Methoxyphenol
- 4-Fluoroanisole
- 4-Fluoro-2-methylphenol
Comparison: 4-Fluoro-2-methoxyphenol is unique due to its fluorinated and methoxy-substituted structure, which imparts distinct chemical and biological properties. Compared to 4-Methoxyphenol and 2-Methoxyphenol, the presence of the fluorine atom enhances its reactivity and inhibitory effects. 4-Fluoroanisole and 4-Fluoro-2-methylphenol share the fluorine substitution but differ in their methoxy and methyl groups, respectively, leading to variations in their chemical behavior and applications .
特性
IUPAC Name |
4-fluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULGLTLTWBZBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196359 | |
| Record name | 4-Fluoroguaiacol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450-93-1 | |
| Record name | 4-Fluoro-2-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoroguaiacol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic applications of 4-fluoro-2-methoxyphenol?
A2: 4-Fluoro-2-methoxyphenol can be oxidized to form a fluorinated masked o-benzoquinone. [] This reactive intermediate readily participates in Diels–Alder reactions with various dienophiles. This synthetic strategy provides a pathway to access novel fluorinated building blocks, which are valuable in medicinal chemistry and materials science for their unique properties. The ability to introduce fluorine into complex molecules through this method offers exciting possibilities for developing new pharmaceuticals and advanced materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-5-[2-(2-pyridinyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1225109.png)
![N-[3-(3H-1,3-benzothiazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B1225110.png)
![4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B1225111.png)
![2-Methoxy-4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B1225115.png)
![2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole](/img/structure/B1225117.png)
![2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B1225118.png)

![2-[(4-methylphenyl)thio]-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B1225122.png)
![2-(4-methoxyphenyl)-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]acetamide](/img/structure/B1225125.png)

![4-(4-Methoxyphenyl)-3-(4-methylphenyl)-5-[(4-nitrophenyl)methylthio]-1,2,4-triazole](/img/structure/B1225128.png)

![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone](/img/structure/B1225137.png)

